Thermal Tolerance in High-Temperature Couplings
The target meta-substituted compound exhibits a predicted boiling point of 455.7 ± 37.0 °C at 760 mmHg , which is approximately +7.5 °C higher than the 448.2 °C reported for its para-substituted constitutional isomer 1,1-dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874290-93-4) . This difference, while modest, reflects the altered intermolecular interactions arising from the meta connectivity and provides a wider thermal operating window before volatilization during solvent removal or high-temperature microwave-assisted Suzuki reactions.
| Evidence Dimension | Boiling point (predicted, at 760 mmHg) |
|---|---|
| Target Compound Data | 455.7 ± 37.0 °C |
| Comparator Or Baseline | Para isomer (CAS 874290-93-4): 448.2 °C |
| Quantified Difference | +7.5 °C higher for meta-substituted target |
| Conditions | Predicted values from ACD/Labs or analogous computational method; reported on ChemSrc |
Why This Matters
A higher boiling point reduces the risk of compound loss during solvent evaporation steps in synthesis workflows, supporting more reliable mass balance in multi-step medicinal chemistry campaigns.
